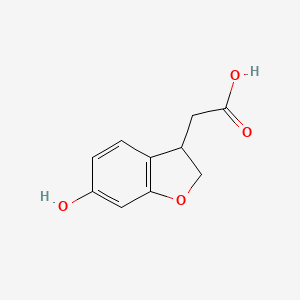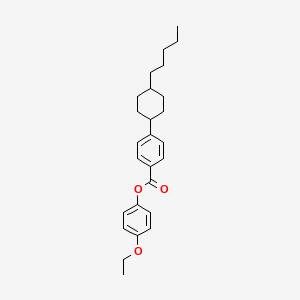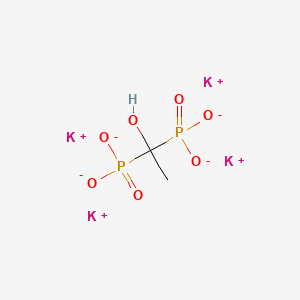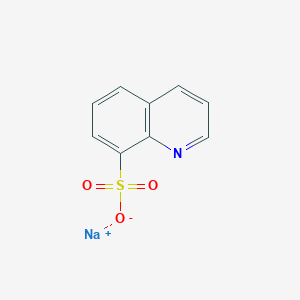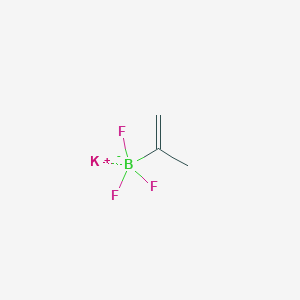
4,4'-Dibromo-2,2'-dimethylbiphenyl
Vue d'ensemble
Description
4,4’-Dibromo-2,2’-dimethylbiphenyl is a chemical compound with the formula C14H12Br2. It has a molecular weight of 340.05 .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromo-2,2’-dimethylbiphenyl consists of two phenyl rings connected by a carbon-carbon single bond, with two bromine atoms and two methyl groups attached to the carbon atoms at the 4,4’ positions .Physical And Chemical Properties Analysis
4,4’-Dibromo-2,2’-dimethylbiphenyl has a predicted density of 1.548±0.06 g/cm3 and a predicted boiling point of 353.4±37.0 °C .Applications De Recherche Scientifique
Optical Nonlinearity
4,4'-Dibromo-2,2'-dimethylbiphenyl and similar compounds demonstrate interesting nonlinear optical properties. For instance, the optical nonlinearity of related dimethylbiphenyl compounds has been studied using a Z-scan technique, revealing potential applications in optical devices due to their reverse saturable absorption (RSA) mechanism (Zidan, Al-Ktaifani, & Allahham, 2015).
Electrochemical Synthesis and Polymerization
Electrochemical synthesis of poly(4,4'-biphenylenevinylene)s (PBPVs) from 2,2'-substituted 4,4'-dimethylbiphenyls offers insights into the creation of conductive polymers. These polymers, formed through the cathodic reduction of dibromomethyl biphenyls, showcase good yields and conductivity after doping with iodine vapors (Gruber & Li, 1999).
Catalysis and Chemical Formation
The formation of 4,4'-dimethylbiphenyl has been explored in reactions like the Ullmann coupling reaction, highlighting the role of various catalysts and the influence of reaction conditions on selectivity and activity. This research is fundamental in understanding the catalytic processes involved in the formation of such biphenyl compounds (Roberge & Hölderich, 2000).
Molecular Structure Analysis
Studies on the molecular structure of similar dimethylbiphenyl compounds, like 4,4'-diamino-3,3'-dimethylbiphenyl, provide valuable insights into the geometrical configurations of these molecules. This information is crucial in understanding their chemical and physical properties (Chawdhury, Hargreaves, & Sullivan, 1968).
Propriétés
IUPAC Name |
4-bromo-1-(4-bromo-2-methylphenyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGPQHVSIHVFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=C(C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629872 | |
| Record name | 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-2,2'-dimethylbiphenyl | |
CAS RN |
31458-17-0 | |
| Record name | 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




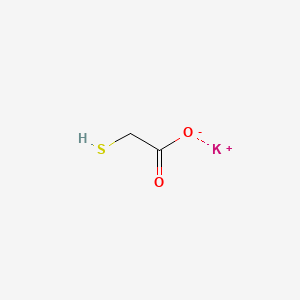


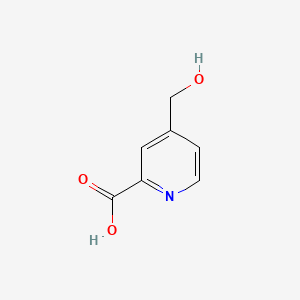
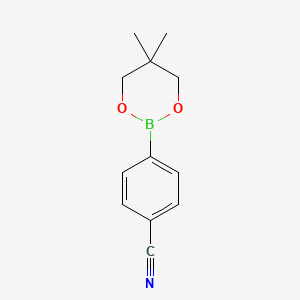
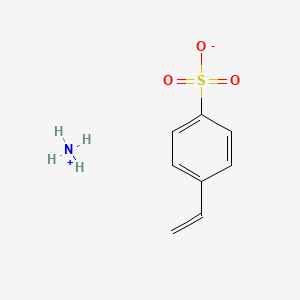
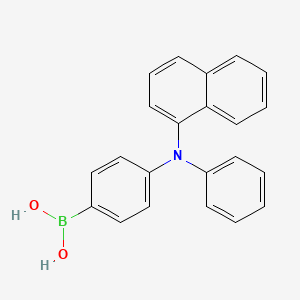
![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
